Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with the molecular formula C13H21NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its interesting biological activities and is a core structure in the family of tropane alkaloids .
Mechanism of Action
Target of Action
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound. It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, interact with their targets in a specific manner, leading to various biological effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Compounds with similar structures, such as tropane alkaloids, are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the stereochemical control and purity required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-3-azabicyclo[3.2.1]octane-3-carboxylate.
Reduction: Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Biology: The compound’s structure is similar to that of biologically active tropane alkaloids, making it useful in studying receptor interactions and biological pathways.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDUCVSSUFQWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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